molecular formula C6H4N4O3 B13317871 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13317871
M. Wt: 180.12 g/mol
InChI Key: IZWBKNHTVHPLFI-UHFFFAOYSA-N
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Description

5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and oxadiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl oxalyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired oxadiazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, its interaction with DNA or proteins can result in anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole-3-carboxylic acid: Lacks the oxadiazole ring but shares the pyrazole structure.

    1,2,4-oxadiazole-3-carboxylic acid: Lacks the pyrazole ring but shares the oxadiazole structure.

    5-(1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a thiol group instead of a carboxylic acid.

Uniqueness

5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both pyrazole and oxadiazole rings, which confer a combination of biological activities. This dual-ring structure enhances its potential as a versatile compound in medicinal chemistry and other scientific fields .

Properties

Molecular Formula

C6H4N4O3

Molecular Weight

180.12 g/mol

IUPAC Name

5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C6H4N4O3/c11-6(12)4-8-5(13-10-4)3-1-2-7-9-3/h1-2H,(H,7,9)(H,11,12)

InChI Key

IZWBKNHTVHPLFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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